Cas no 2229587-67-9 (5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine)
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine
- 2229587-67-9
- EN300-1992779
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- Inchi: 1S/C12H8ClN3O/c13-11-8(10-6-15-12(14)17-10)5-7-3-1-2-4-9(7)16-11/h1-6H,(H2,14,15)
- InChI Key: YJBYGVONKFFQLN-UHFFFAOYSA-N
- SMILES: ClC1=C(C2=CN=C(N)O2)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 245.0355896g/mol
- Monoisotopic Mass: 245.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 64.9Ų
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992779-0.05g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1992779-0.1g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1992779-0.25g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1992779-0.5g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1992779-1.0g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1992779-2.5g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1992779-5.0g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1992779-10.0g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1992779-1g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1992779-5g |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine |
2229587-67-9 | 5g |
$3977.0 | 2023-09-16 |
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine
Introduction to 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine (CAS No: 2229587-67-9)
5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229587-67-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound combines a quinoline moiety with an oxazole ring, creating a scaffold that is amenable to further functionalization and investigation. Its molecular structure, featuring a chloroquinoline substituent at the 2-position and an oxazol-2-amine group at the 1-position, positions it as a promising candidate for drug discovery and development.
The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of a chloroquinolin-3-yl group enhances the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. Meanwhile, the 1,3-oxazol-2-amine moiety introduces a nitrogen-rich environment that can participate in hydrogen bonding interactions, further modulating the compound's biological activity. This dual functionality makes 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. The unique structural features of 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine suggest that it may interfere with PPIs by occupying critical binding pockets. Preliminary computational studies have indicated that the compound could exhibit favorable interactions with certain protein domains, making it a potential lead for further optimization. These findings align with the broader trend in drug discovery toward targeting understudied yet essential biological processes.
Moreover, the oxazole ring in 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-amine has been shown to enhance metabolic stability and bioavailability in some cases. This characteristic is particularly valuable in pharmaceutical development, where improving drug-like properties is often necessary to achieve therapeutic efficacy. The presence of both nitrogen and oxygen atoms in the oxazole ring also allows for diverse chemical modifications, enabling medicinal chemists to explore multiple avenues for structure-based drug design. Such flexibility is crucial for optimizing potency and selectivity against specific biological targets.
Recent advances in synthetic methodologies have made it possible to access complex heterocyclic compounds more efficiently than ever before. The synthesis of 5-(2-chloroquinolin-3-yl)-1,3-oxazol-2-am ine involves multi-step reactions that showcase the intersection of traditional organic chemistry techniques and modern catalytic approaches. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the quinoline core, while nucleophilic substitution reactions have been utilized to introduce the oxazole moiety. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate how modern tools can streamline complex molecule construction.
The potential applications of 5-(2-chloroquinolin -3 -yl)-1 , 3 -ox az ol - 2 -ami ne extend beyond traditional therapeutic areas. Its ability to modulate protein-protein interactions suggests that it could be repurposed for treating neurological disorders or inflammatory conditions where aberrant PPIs are implicated. Additionally, its structural motifs are reminiscent of known bioactive scaffolds, providing a rationale for exploring its activity against other disease-related targets. As research continues to uncover new biological pathways and mechanisms, compounds like 5-( 2 -chloroquinolin - 3 - yl ) - 1 , 3 - ox az ol - 2 - am ine will likely find utility in multiple therapeutic contexts.
In conclusion,5-( 2 -chloroquinolin - 3 - yl ) - 1 , 3 - ox az ol - 2 - am ine (CAS No: 2229587 -67 -9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features—combining a chloroquinoline substituent with an oxazol - 2-am ine group—make it a valuable scaffold for drug discovery efforts aimed at modulating protein-protein interactions and other critical biological processes. As synthetic methodologies continue to evolve and our understanding of disease mechanisms deepens,5-( 2-chloroquinolin e)-1 , 3-o x az ol - 2-am ine is poised to play an important role in the development of next-generation therapeutics.
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